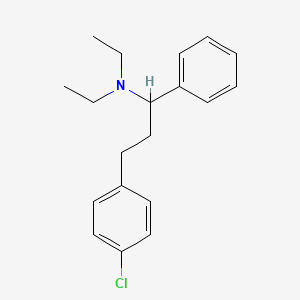
BENZYLAMINE, alpha-(p-CHLOROPHENETHYL)-N,N-DIETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine is an organic compound with a complex structure that includes a chlorophenyl group, a diethylamine group, and a phenylpropanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-diethylamine with a suitable halogenated precursor, such as 3-(4-chlorophenyl)-1-phenylpropan-1-ol, under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated amines.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors
Eigenschaften
CAS-Nummer |
100427-86-9 |
|---|---|
Molekularformel |
C19H24ClN |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C19H24ClN/c1-3-21(4-2)19(17-8-6-5-7-9-17)15-12-16-10-13-18(20)14-11-16/h5-11,13-14,19H,3-4,12,15H2,1-2H3 |
InChI-Schlüssel |
GYYJLOMNSBFGLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















